molecular formula C10H17NO3 B15070117 Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate

Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B15070117
M. Wt: 199.25 g/mol
InChI Key: OLULDSREYHVDSM-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxopyrrolidine-3-carboxylate: A related compound with similar structural features but different substituents.

    Ethyl 5-oxopyrrolidine-3-carboxylate: Another derivative with variations in the position of functional groups.

Uniqueness

Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-4-8-9(12)6-7(3)11(8)10(13)14-5-2/h7-8H,4-6H2,1-3H3

InChI Key

OLULDSREYHVDSM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)CC(N1C(=O)OCC)C

Origin of Product

United States

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